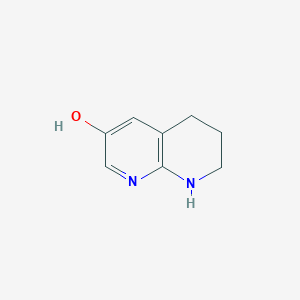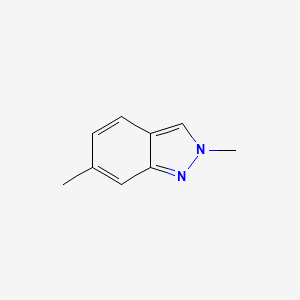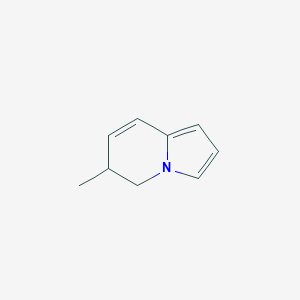![molecular formula C5H4N4 B11924071 7H-Pyrazolo[4,3-d]pyrimidine CAS No. 272-53-7](/img/structure/B11924071.png)
7H-Pyrazolo[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pirazolo[4,3-d]pirimidina es un compuesto orgánico que pertenece a la clase de las pirazolopirimidinas. Estos compuestos se caracterizan por una estructura de anillo fusionado que consiste en un anillo de pirazol y un anillo de pirimidina. La estructura única de 7H-Pirazolo[4,3-d]pirimidina la convierte en un andamiaje valioso en química medicinal, particularmente en el desarrollo de inhibidores de cinasas y otros agentes terapéuticos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: : La síntesis de 7H-Pirazolo[4,3-d]pirimidina normalmente implica la ciclación de precursores apropiados. Un método común implica la reacción de 3-amino-1H-pirazol con formamida en condiciones de reflujo para producir el producto deseado . Otro enfoque incluye el uso de enamines sustituidos, ortoformiato de trietilo y acetato de amonio bajo catálisis de cloruro de zinc .
Métodos de Producción Industrial: : Los métodos de producción industrial para 7H-Pirazolo[4,3-d]pirimidina a menudo implican optimizar las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones: : 7H-Pirazolo[4,3-d]pirimidina se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados hidrogenados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Los reactivos como halógenos, haluros de alquilo y compuestos organometálicos se emplean en condiciones apropiadas.
Productos Principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirazolopirimidina, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo, arilo u otros grupos funcionales .
Aplicaciones Científicas De Investigación
7H-Pirazolo[4,3-d]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteicas.
Medicina: Es un andamiaje clave en el desarrollo de inhibidores de cinasas, que son cruciales en la terapia contra el cáncer.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 7H-Pirazolo[4,3-d]pirimidina implica principalmente su interacción con objetivos moleculares específicos, como las cinasas dependientes de ciclinas (CDK). El compuesto se une al sitio activo de las CDK, inhibiendo su actividad y, por lo tanto, interrumpiendo la progresión del ciclo celular. Esto lleva a la apoptosis en las células cancerosas, convirtiéndola en un potente agente anticancerígeno .
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Otra pirazolopirimidina con actividades biológicas similares.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Un compuesto relacionado con un anillo de triazol fusionado al andamiaje de pirazolopirimidina.
Singularidad: : 7H-Pirazolo[4,3-d]pirimidina destaca por sus características estructurales específicas que permiten la inhibición selectiva de las CDK. Esta selectividad es crucial para su eficacia como agente anticancerígeno, ya que se dirige a las células tumorales mientras minimiza los efectos en las células normales .
Propiedades
Número CAS |
272-53-7 |
|---|---|
Fórmula molecular |
C5H4N4 |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
7H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h2-3H,1H2 |
Clave InChI |
VVKMALSKFCBGDU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NN=CC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)

![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)


